Ethyl 2-iminotetrahydrofuran-3-carboxylate
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Overview
Description
Ethyl 2-iminotetrahydrofuran-3-carboxylate is a heterocyclic compound with a unique structure that includes an imine group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-iminotetrahydrofuran-3-carboxylate typically involves the reaction of ethyl 2-oxo-tetrahydrofuran-3-carboxylate with an appropriate amine under mild conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is isolated through standard purification techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-iminotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxime or nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
Ethyl 2-iminotetrahydrofuran-3-carboxylate has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-iminotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the tetrahydrofuran ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Ethyl 2-iminotetrahydrofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-aminotetrahydrofuran-3-carboxylate: Differing by the presence of an amino group instead of an imine group.
Ethyl 2-iminotetrahydropyran-3-carboxylate: Differing by the presence of a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness: The presence of both the imine group and the tetrahydrofuran ring in this compound imparts unique chemical properties, making it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Biological Activity
Ethyl 2-iminotetrahydrofuran-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a tetrahydrofuran ring with an imino group and a carboxylate moiety. This structure is significant for its interaction with biological targets, particularly in cancer therapy and other therapeutic areas.
Mechanisms of Biological Activity
- Apoptosis Induction : this compound has been shown to induce apoptosis in various cancer cell lines. The mechanism involves:
- Increased Reactive Oxygen Species (ROS) : Elevated ROS levels lead to oxidative stress, triggering apoptotic pathways.
- Caspase Activation : The compound activates caspase-3, a critical enzyme in the apoptotic process, leading to programmed cell death.
- Alteration of Mitochondrial Membrane Potential (MMP) : Changes in MMP are associated with the release of pro-apoptotic factors from mitochondria.
Case Study: Anti-Leukemic Activity
A study focused on the effects of this compound on HL-60 promyelocytic leukemia cells demonstrated significant anti-proliferative effects. The findings included:
- Concentration-Dependent Cytotoxicity : The compound exhibited cytotoxic concentrations (CC50) around 23.5 µM, significantly reducing cell proliferation at higher concentrations (5, 25, and 50 µM) with apoptotic fractions reaching up to 80% at 50 µM.
Concentration (µM) | % Apoptotic Cells |
---|---|
0 | 0.2 |
5 | 1.6 |
25 | 75.4 |
50 | 80.0 |
- Western Blot Analysis : Increased levels of pro-caspase-3 and active caspase-3 were observed, alongside upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), confirming the induction of apoptosis through intrinsic pathways.
Mechanistic Insights
The study also highlighted the role of intracellular calcium in mediating the apoptotic effects of this compound. Increased calcium levels were linked to enhanced ROS production and subsequent activation of apoptotic signaling pathways.
Summary of Biological Activities
This compound exhibits promising biological activities, particularly in cancer therapeutics:
- Anti-Cancer Properties : Effective against leukemia cells by inducing apoptosis through ROS generation and caspase activation.
- Potential for Further Development : Its unique mechanism may provide a foundation for developing new anti-cancer agents.
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
ethyl 2-iminooxolane-3-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-2-10-7(9)5-3-4-11-6(5)8/h5,8H,2-4H2,1H3 |
InChI Key |
MOPDCAVSZMIHEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCOC1=N |
Origin of Product |
United States |
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